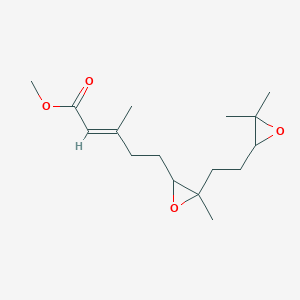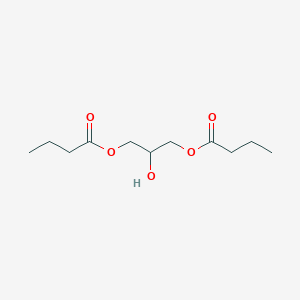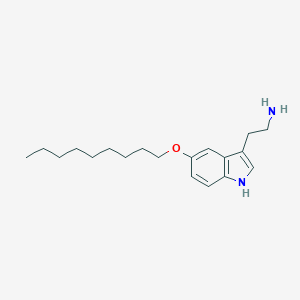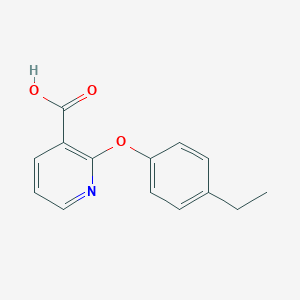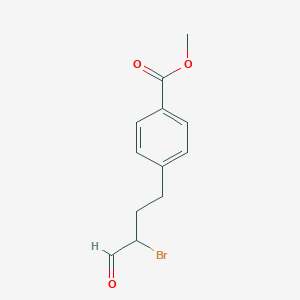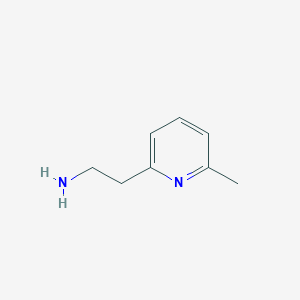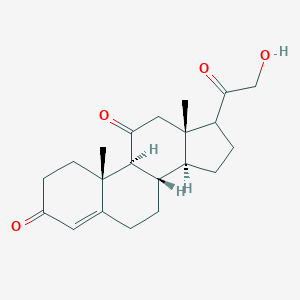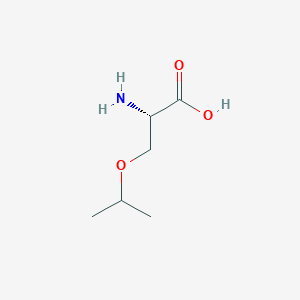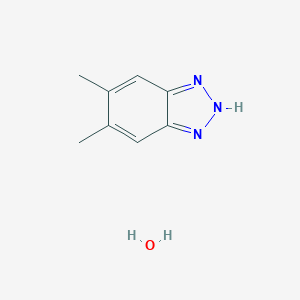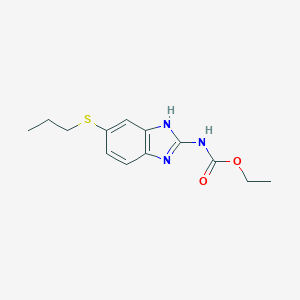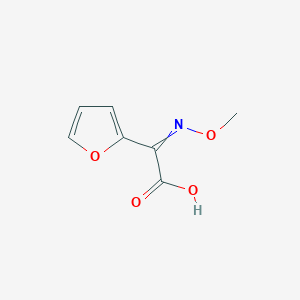![molecular formula C11H14ClNO2 B106246 2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide CAS No. 91131-30-5](/img/structure/B106246.png)
2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide
Vue d'ensemble
Description
The compound "2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide" is a chemical that belongs to the class of acetamides, which are characterized by the presence of an acetyl group (CH3C(=O)-) linked to a nitrogen atom. While the specific compound is not directly discussed in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related acetamide compounds involves various chemical reactions, including acetylation, esterification, and ester interchange. For instance, the synthesis of "2-hydroxy-N-methyl-N-phenyl-acetamide" was achieved through a multi-step process starting with N-methylaniline and chloracetyl chloride, followed by reactions with anhydrous sodium acetate and methanol . This suggests that the synthesis of "2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide" could potentially follow a similar pathway, starting with the appropriate aniline derivative and chloracetyl chloride.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by spectroscopic methods such as NMR, IR, and MS, as well as X-ray diffraction analysis. For example, the crystal structure of "N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide" was determined using these techniques, revealing a monoclinic space group and specific unit cell parameters . Similarly, the structure of "N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide" showed that the naphthalene ring is planar, and the side chain orientation allows the amide and aromatic groups to be approximately parallel . These findings can provide a basis for predicting the molecular structure of "2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide".
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions depending on their functional groups. For instance, "N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide" reacts with aromatic amines to form different compounds, including angular heterocyclic compounds . This indicates that "2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide" may also participate in reactions with amines or other nucleophiles, potentially leading to the formation of new heterocyclic structures or other derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the presence of methoxy and chloro substituents can affect the compound's polarity, solubility, and reactivity. The crystallographic analysis of related compounds provides information on their solid-state properties, such as crystal system and space group . These properties are essential for understanding the behavior of the compound in different environments and can be crucial for its application in various fields, including pharmaceuticals.
Applications De Recherche Scientifique
Herbicide Metabolism and Environmental Impact
- Chloroacetamide herbicides, including compounds structurally related to 2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide, are metabolized by liver microsomes in rats and humans. These herbicides are involved in complex metabolic pathways, potentially leading to carcinogenic products (Coleman et al., 2000).
- The adsorption and activity of chloroacetamide herbicides are affected by soil properties, influencing their environmental impact and efficacy (Peter & Weber, 1985).
Medicinal Chemistry and Bioactivity
- Derivatives of 2-(4-methoxyphenyl)ethyl acetamide have been synthesized and evaluated for inhibitory activity against protein tyrosine phosphatase 1B, showing potential for antidiabetic activity (Saxena et al., 2009).
Photodegradation and Environmental Fate
- Studies on the photodegradation of metolachlor, a compound related to 2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide, have shown it to be relatively stable, with degradation rates influenced by environmental conditions (Kochany & Maguire, 1994).
Molecular Structure and Interactions
- The spatial orientations of amide derivatives, including those structurally similar to 2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide, play a significant role in their interactions, as seen in the study of N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide (Kalita & Baruah, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8(13-11(14)7-12)9-3-5-10(15-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEXSNUQXWBMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246205 | |
| Record name | 2-Chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide | |
CAS RN |
91131-30-5 | |
| Record name | 2-Chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91131-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



